Atecegatran
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Overview
Description
Atecegatran metoxil is a synthetic organic compound that functions as a direct thrombin inhibitor. It has been investigated for its potential use in preventing stroke and systemic embolic events in patients with atrial fibrillation . This compound metoxil is also known by its other names, such as this compound fexenetil and AZD-0837 .
Chemical Reactions Analysis
Atecegatran metoxil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: this compound metoxil can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying direct thrombin inhibition and the design of similar inhibitors.
Biology: The compound is used in research to understand the biological pathways involved in thrombin inhibition and its effects on blood coagulation.
Medicine: Atecegatran metoxil has been investigated for its potential use in preventing stroke and systemic embolic events in patients with atrial fibrillation
Mechanism of Action
Atecegatran metoxil exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, a key step in the formation of blood clots. This inhibition reduces the risk of thromboembolic events, such as stroke and systemic embolism .
Comparison with Similar Compounds
Atecegatran metoxil is unique in its structure and mechanism of action compared to other thrombin inhibitors. Similar compounds include:
Dabigatran: Another direct thrombin inhibitor used as an anticoagulant.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor used in patients undergoing percutaneous coronary intervention
This compound metoxil stands out due to its specific chemical structure and the pathways it targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
917904-13-3 |
---|---|
Molecular Formula |
C21H21ClF2N4O4 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16?,17-/m1/s1 |
InChI Key |
QTUUCFVBSVJGOH-ZYMOGRSISA-N |
Isomeric SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O |
SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O |
Canonical SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atecegatran, metabolite of AZD0837; atecegatran metoxil. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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